An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Formoterol hemifumarate
CAS No.: 43229-80-7
Cat. No.: VC21353187
Molecular Formula: C42H52N4O12
Molecular Weight: 804.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43229-80-7 |
---|---|
Molecular Formula | C42H52N4O12 |
Molecular Weight | 804.9 g/mol |
IUPAC Name | but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
Standard InChI | InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) |
Standard InChI Key | OBRNDARFFFHCGE-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Melting Point | 138-140°C |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
Formoterol hemifumarate possesses a complex molecular structure with the chemical formula C19H24N2O4 - ½ C4H4O4 and a molecular weight of 402.5 daltons . The compound appears as a white to off-white powder that can be dissolved in DMSO at a concentration of approximately 20 mg/ml . The hemifumarate salt form confers favorable stability and solubility characteristics that enhance its pharmaceutical utility.
Structural Characteristics
The molecule contains distinctive functional groups that contribute to its specific receptor-binding properties. Its structural configuration includes:
Property | Specification |
---|---|
CAS Number | 43229-80-7 |
Molecular Formula | C19H24N2O4 - ½ C4H4O4 |
Molecular Weight | 402.5 |
Physical Appearance | White to Off-White Powder |
Solubility | Dissolves in DMSO (20 mg/ml) |
Chirality | Racemic mixture of (R,R) isomers |
Purity (Commercial) | ≥99% (HPLC) |
The compound's SMILES notation and InChI identifier demonstrate its complex stereochemistry, which is crucial for its biological activity .
Pharmacological Properties
Mechanism of Action
Formoterol hemifumarate exerts its therapeutic effects through selective binding to β2-adrenergic receptors located in bronchial smooth muscle. Upon binding, it stimulates intracellular adenyl cyclase, thereby increasing cyclic adenosine monophosphate (cAMP) production . This biochemical cascade results in smooth muscle relaxation, bronchodilation, and improved airflow in the respiratory passages. Unlike some other bronchodilators, formoterol displays a high intrinsic efficacy at the receptor level, functioning as a full agonist rather than a partial agonist .
Receptor Selectivity and Binding Affinity
One of the most remarkable pharmacological attributes of formoterol hemifumarate is its exceptional selectivity for β2 over β1 adrenoceptors. Research demonstrates a 330-fold selectivity ratio, which significantly exceeds many other agents in its class . This high degree of selectivity minimizes potential cardiac side effects associated with β1 stimulation while maximizing bronchodilatory efficacy.
The compound exhibits remarkable receptor binding properties with pKd values of 8.12 for β2 receptors compared to 5.58 for β1 receptors, confirming its high β2 selectivity . This selective receptor targeting contributes to its favorable therapeutic index in respiratory disease management.
Pharmacodynamics
In experimental models, formoterol hemifumarate has demonstrated potent airway smooth muscle relaxant properties. Studies using guinea pig trachea have shown a pD2 value of 9.29, indicating high potency . Comparative analyses have established that formoterol is approximately 100-fold more potent than salbutamol (albuterol) in airway smooth muscle relaxation assays .
A distinctive pharmacodynamic feature of formoterol is its prolonged retention in airway smooth muscle, which significantly contributes to its extended duration of action. Research indicates that its relaxant effect on human airway smooth muscle persists despite repeated washing procedures and exhibits "reassertion" of relaxation following washout of β-adrenoceptor antagonists . This phenomenon has been explained through a model based on the diffusion microkinetics of formoterol into the plasmalemma lipid bilayer, supporting its extended therapeutic presence at the cellular level .
Pharmacokinetics
The pharmacokinetic profile of formoterol hemifumarate explains its clinical utility:
-
Onset of Action: Significant bronchodilation occurs within 2-3 minutes after inhalation, making it one of the fastest-acting LABAs
-
Duration of Effect: Therapeutic effects persist for approximately 12 hours, enabling twice-daily dosing regimens
-
Metabolism: Primarily hepatic, involving demethylation and glucuronidation processes, with contributions from multiple cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6)
Route of administration significantly impacts the pharmacokinetic profile, with inhaled formulations providing faster onset compared to oral formulations, though both routes deliver prolonged bronchodilatory effects .
Clinical Applications
Therapeutic Indications
Formoterol hemifumarate is primarily indicated for the management of:
-
Asthma: As a maintenance therapy, often in combination with inhaled corticosteroids
-
Chronic Obstructive Pulmonary Disease (COPD): For bronchodilation and symptom control
-
Exercise-Induced Asthma: As prophylaxis against exercise-triggered bronchoconstriction
The 2022 Global Initiative for Asthma report recommends a combination of formoterol with inhaled corticosteroids as both a preventive and reliever treatment for adult asthma patients . The compound's rapid onset makes it particularly valuable for patients requiring prompt symptom relief, while its extended duration provides sustained bronchodilation.
Dosage Forms and Administration
Formoterol hemifumarate is available in several pharmaceutical formulations:
Formulation Type | Administration Method | Typical Dosing Schedule |
---|---|---|
Dry Powder Inhaler (DPI) | Oral inhalation | Twice daily |
Metered Dose Inhaler (MDI) | Oral inhalation | Twice daily |
Capsules for oral inhalation | Using specific inhalation devices | Twice daily |
Combination products with corticosteroids | Oral inhalation | Twice daily |
Common combination formulations include budesonide/formoterol (Symbicort) and mometasone/formoterol, which leverage the complementary effects of bronchodilation and anti-inflammatory action .
Comparative Efficacy
Clinical trials have demonstrated that formoterol hemifumarate has therapeutic efficacy equivalent to or better than conventional β2-agonists such as salbutamol (albuterol), fenoterol, and terbutaline in both short and long-term investigations . Its twice-daily dosage regimen offers a significant advantage over the more frequent administration required with short-acting agents.
In comparative studies with oral slow-release theophylline, formoterol has shown favorable efficacy and tolerance profiles . Additionally, significantly more patients with chronic obstructive airways disease experienced symptom improvement when treated with formoterol compared to salbutamol or fenoterol .
A notable clinical advantage of formoterol involves its ability to reduce nocturnal asthma symptoms by diminishing the characteristic "morning dip" in lung function that many asthma patients experience . This improvement in nocturnal symptom control represents a significant quality-of-life enhancement for many patients.
Experimental and Research Applications
Anti-Inflammatory Properties
Beyond its established bronchodilatory effects, formoterol has demonstrated potential anti-inflammatory activities in experimental models. Research has shown that formoterol can inhibit multiple inflammatory processes relevant to asthma pathophysiology, including:
-
Inhibition of mediator release from mast cells
-
Reduction in leukocyte adhesion to vascular endothelium
-
Decreased cellular migration into airway tissues
-
Inhibition of inflammatory mediator release from activated cells
These findings suggest possible disease-modifying properties that extend beyond symptomatic relief, though the clinical relevance of these experimental observations requires further investigation through histological examination of tissue reactions in human subjects .
Cellular Retention Mechanisms
A fascinating area of research concerns the mechanisms underlying formoterol's prolonged duration of action. Studies have elucidated a model based on diffusion microkinetics into the plasmalemma lipid bilayer that may explain the compound's extended retention in airway smooth muscle . This research direction has broader implications for drug design and delivery systems aimed at optimizing the pharmacokinetic properties of respiratory medications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume